N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and an oxadiazole ring, another type of heterocyclic compound. The presence of these rings could potentially give this compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be interesting to perform computational studies, such as density functional theory (DFT) calculations, to predict its geometric and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and oxadiazole rings, as well as the bromophenyl group. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points .Scientific Research Applications
Insecticidal Activity
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide and its analogs have been studied for their insecticidal activities. Notably, certain compounds within this class demonstrated effective insecticidal properties against specific pests. For instance, some compounds showed high levels of activity against the diamondback moth (Plutella xylostella), highlighting their potential in agricultural pest control (Qi et al., 2014). Additionally, variations in the substituents attached to the oxadiazole ring and the choice between 1,2,4- or 1,3,4-oxadiazole rings in the compound structure significantly influenced the insecticidal activity, offering insights for further structural modifications to enhance efficacy (Li et al., 2013).
Antimicrobial and Antiviral Properties
Compounds structurally related to this compound have been evaluated for their antimicrobial and antiviral activities. For instance, some derivatives showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Notably, these compounds maintained their antibacterial effectiveness at non-cytotoxic concentrations (Palkar et al., 2017). Additionally, certain heterocyclic compounds based on similar molecular frameworks demonstrated significant activity against the avian influenza virus (H5N1), indicating their potential in the development of antiviral agents (Flefel et al., 2012).
Anticancer Potential
Some novel nitrogen heterocycles bearing the carboxamide moiety, structurally related to this compound, have demonstrated potential as anticancer agents. These compounds were synthesized and showed cytotoxic activity against certain cancer cell lines, suggesting their utility in cancer treatment research (Bakare, 2021).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
The presence of functional groups such as the carboxamide and the oxadiazole ring may facilitate its absorption and distribution in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its interaction with its targets. The presence of other molecules might either facilitate or hinder its action depending on the nature of these molecules .
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c1-8-7-20(2)19-11(8)12(21)16-14-18-17-13(22-14)9-4-3-5-10(15)6-9/h3-7H,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYILPDUAVQPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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